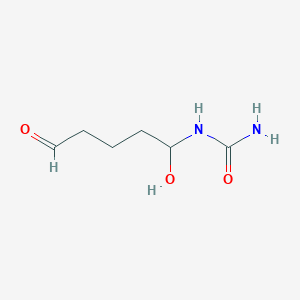
N-(1-Hydroxy-5-oxopentyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Hydroxy-5-oxopentyl)urea is a chemical compound that belongs to the class of urea derivatives. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various industrial and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-5-oxopentyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both mild and efficient, providing high yields and chemical purity. The reaction conditions are simple and environmentally friendly, making it suitable for large-scale industrial production .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . this method is not environmentally friendly or safe, prompting the need for alternative methods .
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxy-5-oxopentyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
N-(1-Hydroxy-5-oxopentyl)urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-5-oxopentyl)urea involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the activity of enzymes and other proteins involved in various biochemical processes . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-Hydroxy-5-oxopentyl)urea include other urea derivatives such as:
- N-substituted ureas
- Carbamates
- Thiocarbamates
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other urea derivatives may not be as effective .
Properties
CAS No. |
91894-99-4 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(1-hydroxy-5-oxopentyl)urea |
InChI |
InChI=1S/C6H12N2O3/c7-6(11)8-5(10)3-1-2-4-9/h4-5,10H,1-3H2,(H3,7,8,11) |
InChI Key |
OZBLPYGWFKATSX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=O)CC(NC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















